An In-Depth Technical Guide to Perfluoro-3,5,5-trimethylhexanoic Acid: Properties, Analysis, and Considerations for Researchers
An In-Depth Technical Guide to Perfluoro-3,5,5-trimethylhexanoic Acid: Properties, Analysis, and Considerations for Researchers
Introduction
Perfluoro-3,5,5-trimethylhexanoic acid, a branched perfluoroalkyl carboxylic acid (PFCA), represents a specific structure within the broader class of per- and polyfluoroalkyl substances (PFAS). As regulatory scrutiny and scientific interest in PFAS intensify, understanding the unique properties of individual isomers like Perfluoro-3,5,5-trimethylhexanoic acid is paramount for researchers, scientists, and drug development professionals. This guide provides a consolidated overview of its known chemical and physical properties, analytical considerations, and toxicological and environmental context, while also highlighting areas where data remains limited.
The branched structure of Perfluoro-3,5,5-trimethylhexanoic acid, in contrast to its linear counterparts, can influence its physicochemical properties, environmental fate, and biological interactions. This distinction is critical for accurate risk assessment and the development of targeted analytical and remediation strategies.
Chemical and Physical Properties
Precise experimental data for Perfluoro-3,5,5-trimethylhexanoic acid is not extensively available in peer-reviewed literature. The following table summarizes key identifiers and a combination of reported and predicted properties. It is crucial to note that predicted values should be used with caution and experimental verification is recommended.
| Property | Value | Source(s) |
| IUPAC Name | 2,2,3,4,4,6,6,6-octafluoro-3,5,5-tris(trifluoromethyl)hexanoic acid | [1] |
| Synonyms | (Perfluoro)-3,5,5-tris(trifluoromethyl)hexanoic acid, PF-3,5,5-TMHA | [1] |
| CAS Number | 238403-51-5 | [1] |
| Molecular Formula | C₉HF₁₇O₂ | [1] |
| Molecular Weight | 464.08 g/mol | [2] |
| Boiling Point | 160.9 °C at 760 mmHg; 200 °C (Predicted) | [3],[2] |
| Density | 1.753 g/cm³ | [3] |
| Flash Point | 51.1 °C | [3] |
| pKa | 0.34 ± 0.10 (Predicted) | [2] |
| Solubility | Data not available. Generally, PFCAs have limited water solubility which decreases with increasing chain length. Branching may slightly increase water solubility compared to linear isomers. | [4][5] |
Spectroscopic Characterization: A General Approach
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹⁹F NMR: This is the most informative technique for characterizing perfluorinated compounds. The spectrum of Perfluoro-3,5,5-trimethylhexanoic acid would be complex due to the presence of multiple, distinct fluorine environments in its branched structure. Chemical shifts and coupling constants would provide detailed information about the connectivity of the fluorinated carbon backbone. General ranges for ¹⁹F NMR chemical shifts are available and can aid in preliminary assignments.[6][7][8]
-
¹H NMR: A single resonance corresponding to the carboxylic acid proton would be expected. Its chemical shift would be influenced by the solvent and concentration.
-
¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon and the various fluorinated carbons. The C-F coupling constants would be valuable for structural confirmation.
Infrared (IR) Spectroscopy
The IR spectrum would be dominated by strong absorptions characteristic of C-F bonds. Key expected vibrational modes include:
-
O-H stretch: A broad absorption from the carboxylic acid group.
-
C=O stretch: A strong absorption for the carbonyl group.
-
C-F stretches: Multiple strong, complex bands in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for the identification and quantification of PFAS. For Perfluoro-3,5,5-trimethylhexanoic acid, electrospray ionization (ESI) in negative ion mode would be the preferred technique.
-
High-Resolution Mass Spectrometry (HRMS): Would provide an accurate mass measurement of the deprotonated molecule [M-H]⁻, confirming its elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the precursor ion would yield characteristic product ions. The fragmentation of branched PFCAs can be more complex than that of their linear isomers.[9]
Synthesis of Perfluoro-3,5,5-trimethylhexanoic Acid
A specific, detailed, and validated synthesis protocol for Perfluoro-3,5,5-trimethylhexanoic acid is not described in the readily available scientific literature. However, general methods for the synthesis of perfluorocarboxylic acids can be adapted. One common approach involves the oxidation of a corresponding perfluoroalkyl iodide.[10] Another potential route could involve the electrochemical fluorination of a hydrocarbon precursor, a process known to produce a mixture of linear and branched isomers.[5]
A generalized workflow for a potential synthesis and purification process is outlined below. This is a conceptual workflow and has not been experimentally validated for this specific compound.
Caption: Conceptual workflow for the synthesis of Perfluoro-3,5,5-trimethylhexanoic acid.
Analytical Methodology
The standard and most reliable method for the trace-level quantification of PFAS, including branched isomers, in various environmental and biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[11][12][13]
Step-by-Step Analytical Protocol (General)
The following is a generalized protocol. Method development and validation are essential for each specific matrix and analyte.
-
Sample Preparation:
-
Water Samples: Solid-phase extraction (SPE) is commonly used to concentrate the analyte and remove matrix interferences.
-
Solid Samples (e.g., soil, tissue): Extraction with an organic solvent (e.g., acetonitrile, methanol), often with the aid of sonication or shaking, followed by cleanup steps.
-
-
LC Separation:
-
A C18 reversed-phase column is typically used.
-
The mobile phase usually consists of a mixture of water and methanol or acetonitrile, with additives like ammonium acetate or formic acid to improve ionization.
-
A gradient elution is employed to separate analytes with different chain lengths and polarities.
-
-
MS/MS Detection:
-
Operated in negative ion mode with electrospray ionization (ESI).
-
Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion ([M-H]⁻) to one or more characteristic product ions.
-
Isotope-labeled internal standards are crucial for accurate quantification to correct for matrix effects and variations in instrument response.
-
Caption: General analytical workflow for the determination of Perfluoro-3,5,5-trimethylhexanoic acid.
Toxicological and Environmental Considerations
Specific toxicological and environmental fate data for Perfluoro-3,5,5-trimethylhexanoic acid are scarce. The following information is based on general trends observed for PFCAs and branched PFAS isomers.
Toxicology
-
General PFCA Toxicity: The toxicity of linear PFCAs generally increases with the length of the perfluoroalkyl chain.[14]
-
Branched vs. Linear Isomers: Some studies suggest that branched PFAS isomers may be less toxic than their linear counterparts.[15] However, toxicological profiles can be complex and isomer-specific.
-
Cytotoxicity: In vitro studies on human cell lines have shown that the cytotoxicity of PFCAs is chain-length dependent.[14]
Environmental Fate and Persistence
-
Persistence: Like other PFCAs, Perfluoro-3,5,5-trimethylhexanoic acid is expected to be highly persistent in the environment due to the strength of the carbon-fluorine bond.[16]
-
Biodegradation: The biodegradation of highly fluorinated compounds is generally very slow.[17][18] The branched structure of Perfluoro-3,5,5-trimethylhexanoic acid may further influence its susceptibility to microbial degradation.
-
Photodegradation: Direct photolysis of PFCAs in the environment is generally considered a slow process.[17]
Conclusion and Future Directions
Perfluoro-3,5,5-trimethylhexanoic acid is a structurally distinct member of the vast family of PFAS. While its fundamental chemical identity is established, a comprehensive understanding of its physicochemical properties, toxicological profile, and environmental behavior is hampered by a lack of specific experimental data. The information presented in this guide, based on general principles and data for related compounds, provides a foundational framework for researchers.
Future research should prioritize the experimental determination of key physicochemical parameters, the development and validation of specific analytical methods, and in-depth toxicological and environmental fate studies. Such data are essential for accurate risk assessment and the development of effective strategies to manage the potential environmental and health impacts of this and other branched PFAS isomers.
References
- Beesoon, S., & Martin, J. W. (2015). Isomer-specific bioconcentration factors of perfluorooctane sulfonate (PFOS) in the rainbow trout (Oncorhynchus mykiss). Environmental Science & Technology, 49(1), 393-400.
- Florentin, A., et al. (2011). Analysis of structure-cytotoxicity in vitro relationship (SAR) for perfluorinated carboxylic acids. Food and Chemical Toxicology, 49(12), 3104-3111.
- U.S. Environmental Protection Agency. (2024). Final: Human Health Toxicity Assessment for Perfluorooctane Sulfonic Acid (PFOS)
- Total and Class-Specific Analysis of Per- and Polyfluoroalkyl Substances in Environmental Samples Using Nuclear Magnetic Resonance Spectroscopy. (2021).
- Rayne, S., & Forest, K. (2009). Perfluoroalkyl sulfonic and carboxylic acids: a critical review of physicochemical properties, levels and patterns in waters and wastewaters, and treatment methods. Critical Reviews in Environmental Science and Technology, 39(9), 741-831.
- Rayne, S., & Forest, K. (2009). Perfluoroalkyl sulfonic and carboxylic acids: A critical review of physicochemical properties, levels and patterns in waters and wastewaters, and treatment methods. Critical Reviews in Environmental Science and Technology, 39(9), 741-831.
- Munoz, G., et al. (2020).
- Current LC/MS Approaches For PFAS Testing with Ultrashort and Long Chain Mixtures. (2025).
- LC-MS Analysis of PFAS Compounds. (n.d.). Sigma-Aldrich.
- van Hees, P. (n.d.). Branched and linear forms of PFAS – A means of a more comprehensive assessment of environmental impacts. Eurofins Environment Testing Sweden AB.
- Rayne, S., & Forest, K. (2009). Theoretical studies on the pKa values of perfluoroalkyl carboxylic acids. Journal of Environmental Science and Health, Part A, 44(12), 1265-1275.
- Wackett, L. P. (2021). Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances. Microbial Biotechnology, 14(3), 773-792.
- Perfluoro-3,5,5-trimethylhexanoic acid , 84% , 238403-51-5. (n.d.). CookeChem.
- Perfluoroalkyl Substances (PFAS) in Water by LC/MS/MS. (2017).
- PERFLUORO-3,5,5'-TRIMETHYLHEXANOIC ACID | 238403-51-5. (n.d.). ChemicalBook.
- Environmental Source Tracking of Per- and Polyfluoroalkyl Substances within a Forensic Context: Current and Future Techniques. (2021). Environmental Science & Technology Letters, 8(12), 1036-1043.
- Wallace, S., Lambrakos, S., Shabaev, A., & Massa, L. (2021). On using DFT to construct an IR spectrum database for PFAS molecules. Structural Chemistry, 32(6), 2259-2273.
- A Review: Per- and Polyfluoroalkyl Substances—Biological Degrad
- Uncovering per- and polyfluoroalkyl substances (PFAS) with nontargeted ion mobility spectrometry–mass spectrometry analyses. (2023). Proceedings of the National Academy of Sciences, 120(44), e2303893120.
- van Hees, P. (n.d.). Branched and linear forms of PFAS – A means of a more comprehensive assessment of environmental impacts. Eurofins Environment Testing Sweden AB.
- Biodegradation of per- and polyfluoroalkyl substances (PFAS): A review. (2023).
- A review of microbial degradation of per- and polyfluoroalkyl substances (PFAS): Biotransformation routes and enzymes. (2023).
- PERFLUORO-3,5,5'-TRIMETHYLHEXANOIC ACID | CAS:238403-51-5. (n.d.).
- Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per- and polyfluoroalkyl substances (PFASs) in human plasma, including HFPO-DA, DONA, and cC6O4. (2020). Analytical and Bioanalytical Chemistry, 412(22), 5465-5479.
- Determination of 30 Per and Polyfluoroalkyl Substances (PFAS) in Food and Feed using Liquid Chromatography-Tandem Mass Spectrometry. (2024). U.S.
- U.S. Environmental Protection Agency. (2024). Final: Human Health Toxicity Assessment for Perfluorooctane Sulfonic Acid (PFOS)
- Identification of Branched and Linear Forms of PFOA and Potential Precursors: A User-Friendly SMILES Structure-based Approach. (2022). Frontiers in Environmental Science, 10, 843080.
- 19F Chemical Shifts and Coupling Constants. (n.d.). NMR Facility, UCSB Chem and Biochem.
- Perfluoro-3,5,5-trimethylhexanoic acid (Cas 15899-31-7). (n.d.). Parchem.
- (Perfluoro)-3,5,5-tris(trifluoromethyl)hexanoic acid. (n.d.). PubChem.
- 19 f chemical shifts and coupling constants. (n.d.). Slideshare.
- 19F NMR Reference Standards. (n.d.).
- PFOS Assessment. (n.d.).
- Process for the preparation of perfluorocarboxylic acids. (2003). U.S.
- Process for obtaining acylfluorides. (2004). U.S.
- Process for producing perfluorocarbon. (1997). U.S.
- Ecological risk assessment of perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS) in marine environment using Isochrysis galbana, Paracentrotus lividus, Siriella armata and Psetta maxima. (2012). Journal of Environmental Monitoring, 14(5), 1375-1382.
- 19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. (2011). Magnetic Resonance in Chemistry, 49(2), 93-105.
- 19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. (2011). Magnetic Resonance in Chemistry, 49(2), 93-105.
- Perfluorohexanoic acid toxicity, part I. (2019). Regulatory Toxicology and Pharmacology, 101, 108-119.
- PFAS health effects database: Protocol for a systematic evidence map. (2019).
- The manufacture of 3,5,5-trimethylhexanoic acid. (1951).
- 3,5,5-trimethylhexanoic acid composition, method for producing the composition and method for improving sulfuric acid coloring of the composition. (2025). U.S.
- Safety Data Sheet - Perfluorohexanoic Acid. (2025). Cayman Chemical.
Sources
- 1. (Perfluoro)-3,5,5-tris(trifluoromethyl)hexanoic acid | C9HF17O2 | CID 2776395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Perfluoro-3,5,5-trimethylhexanoic acid , 84% , 238403-51-5 - CookeChem [cookechem.com]
- 3. PERFLUORO-3,5,5'-TRIMETHYLHEXANOIC ACID | CAS:238403-51-5 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 4. Perfluoroalkyl sulfonic and carboxylic acids: a critical review of physicochemical properties, levels and patterns in waters and wastewaters, and treatment methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurofins.se [eurofins.se]
- 6. 19F [nmr.chem.ucsb.edu]
- 7. 19 f chemical shifts and coupling constants | DOCX [slideshare.net]
- 8. colorado.edu [colorado.edu]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. US6515172B2 - Process for the preparation of perfluorocarboxylic acids - Google Patents [patents.google.com]
- 11. halocolumns.com [halocolumns.com]
- 12. LC-MS Analysis of PFAS Compounds [sigmaaldrich.com]
- 13. Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per- and polyfluoroalkyl substances (PFASs) in human plasma, including HFPO-DA, DONA, and cC6O4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. mdpi.com [mdpi.com]
- 17. Photo enhanced degradation of polyfluoroalkyl and perfluoroalkyl substances - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
